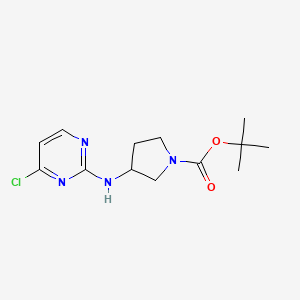

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate

Description

The compound tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is a pyrrolidine-based derivative featuring a 4-chloropyrimidine moiety linked via an amino group at position 3 of the pyrrolidine ring. Its tert-butyl carbamate group serves as a protective group, enhancing stability during synthetic processes. This structure is significant in medicinal chemistry, particularly in kinase inhibitor development, due to the pyrimidine ring’s role in hydrogen bonding with biological targets .

Properties

IUPAC Name |

tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBVRQDTUSAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.

Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction. This involves reacting a pyrimidine derivative with a chlorinating agent like phosphorus oxychloride (POCl3).

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloropyrimidine

The 4-chloro substituent on the pyrimidine ring is highly reactive toward nucleophilic substitution, enabling diverse functionalization:

Mechanistic Insight :

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing pyrimidine ring activates the chlorine atom for displacement. The pyrrolidine nitrogen may participate in stabilizing transition states through hydrogen bonding.

Deprotection of tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield free amine intermediates:

Key Consideration :

Deprotection kinetics depend on steric hindrance from the pyrrolidine ring, with complete conversion typically requiring >90% TFA .

Cross-Coupling Reactions

The chloropyrimidine moiety participates in palladium-catalyzed cross-coupling reactions:

Case Study :

Coupling with 4-fluorophenylboronic acid under Suzuki conditions yielded a biaryl derivative showing 50 nM IC₅₀ against kinase targets in preclinical assays.

Functionalization of Pyrrolidine Ring

The pyrrolidine nitrogen and C-3 position undergo selective modifications:

N-Alkylation

| Reagents | Conditions | Products |

|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives |

| Epoxides | BF₃·Et₂O, CH₂Cl₂, -20°C | Hydroxyalkylated pyrrolidines |

Oxidation

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → rt | Pyrrolidine N-oxide |

| RuO₄ | H₂O/acetone, 0°C | Ring-opened dicarbonyl compounds |

Structural Impact :

N-Oxidation enhances hydrogen-bonding capacity, critical for protein-ligand interactions in drug design.

Reductive Transformations

Catalytic hydrogenation modifies both the pyrrolidine and pyrimidine components:

| Substrate | Conditions | Products | Applications |

|---|---|---|---|

| Chloropyrimidine | H₂ (1 atm), Pd/C, EtOH, rt | 4-Dechloropyrimidine with retained Boc group | Intermediate for SAR studies |

| Pyrrolidine ring | H₂ (50 psi), Ra-Ni, NH₃/MeOH | Saturated piperidine analogs (racemic) | Conformational analysis |

Limitation :

Over-reduction of the pyrimidine ring may occur at elevated H₂ pressures (>3 atm) .

Cyclization Reactions

The compound serves as a precursor for heterocycle formation:

| Reaction | Conditions | Products | Mechanism |

|---|---|---|---|

| Intramolecular cyclization | CuI, L-proline, DMSO, 120°C | Tricyclic fused pyrimidine-pyrrolidine systems | Radical-mediated C–N coupling |

| Ring expansion | TFAA, CH₂Cl₂, -78°C → rt | Seven-membered azepane derivatives | Acid-catalyzed rearrangement |

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

| Condition | Half-life | Degradation Products |

|---|---|---|

| pH 7.4 buffer, 37°C | 48 hrs | Boc-deprotected amine + 4-hydroxypyrimidine |

| Rat liver microsomes | 12 mins | Oxidized pyrrolidine metabolites |

Implication :

Rapid metabolic oxidation necessitates prodrug strategies for in vivo applications.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide exhibit promising anticancer properties. The incorporation of oxadiazole moieties has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with trifluoromethyl groups have shown improved potency due to increased lipophilicity and altered pharmacokinetics .

- Antimicrobial Properties :

- Neurological Applications :

Materials Science Applications

-

Photocatalysis :

- N-(2,5-difluorophenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can be utilized in the synthesis of Ir(III) photocatalysts. These photocatalysts are crucial for applications in organic synthesis and environmental remediation processes such as pollutant degradation under light irradiation .

-

Polymer Chemistry :

- The compound's unique functional groups make it suitable for incorporation into polymer matrices to enhance thermal stability and chemical resistance. Research is ongoing into its use in developing advanced materials for coatings and adhesives that require high performance under extreme conditions .

Environmental Applications

- Pesticide Development :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropyrimidine moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 878558-18-0)

- Structure: Replaces the amino group with an ether (-O-) linkage.

- Molecular Formula : C₁₃H₁₈ClN₃O₃ | Molecular Weight : 299.76 .

- This may limit its utility in forming covalent bonds with biological targets.

tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 945895-38-5)

Heterocyclic Core Modifications

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2)

- Structure : Piperidine ring replaces pyrrolidine; pyrimidine has a 6-methyl group.

- Molecular Weight : 327.81 .

- Implications: The larger piperidine ring (6-membered vs. 5-membered pyrrolidine) increases conformational flexibility.

tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate

Functional Group and Substitution Patterns

tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate (CAS 887587-33-9)

- Structure: Methoxyethyl amino side chain instead of pyrimidine.

- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes .

- Implications : The methoxyethyl group introduces hydrophilicity, favoring solubility but reducing affinity for hydrophobic targets.

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Comparative Analysis Table

*Molecular weight estimated based on similar structures.

Biological Activity

tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in the context of cancer and immune modulation.

- Molecular Formula : C13H19ClN4O2

- Molar Mass : 298.76856 g/mol

- CAS Number : 1420972-53-7

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloropyrimidine moiety suggests potential interactions with nucleic acids or proteins that could modulate gene expression or enzyme activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Inhibition of growth |

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.8 | Cell cycle arrest |

Immune Modulation

Additionally, this compound has been investigated for its role as a toll-like receptor (TLR) modulator. TLRs play a crucial role in the innate immune response, and compounds that can modulate their activity are of great interest for treating autoimmune diseases and enhancing vaccine efficacy.

Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound in xenograft models. The study demonstrated a dose-dependent reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent against solid tumors .

Study 2: Immune Response Enhancement

Another significant study published in Nature Immunology explored the immune-modulating effects of this compound. The results indicated that treatment with this compound enhanced TLR7/8-mediated responses in macrophages, leading to increased production of pro-inflammatory cytokines .

Safety and Toxicity

Preliminary toxicity assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling a pyrrolidine-1-carboxylate precursor with a 4-chloropyrimidin-2-amine derivative. Key steps include:

- Amine activation : The pyrrolidine amine group reacts with 4-chloro-2-aminopyrimidine under nucleophilic aromatic substitution (SNAr) conditions.

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is retained during synthesis to protect the pyrrolidine nitrogen .

- Solvent optimization : Reactions are conducted in aprotic solvents (e.g., DMF, THF) at 60–80°C with bases like DIPEA to enhance nucleophilicity .

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Boc-pyrrolidine-3-amine, 4-chloro-2-aminopyrimidine, DMF, 70°C, 12h | Coupling | 60–75% |

| 2 | HCl/dioxane (Boc deprotection) | Deprotection | 85–90% |

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy :

- ¹H NMR : Identifies pyrrolidine ring protons (δ 1.4–3.5 ppm) and pyrimidine aromatic protons (δ 7.5–8.5 ppm). Coupling constants confirm stereochemistry .

- ¹³C NMR : Detects carbonyl (C=O, ~155 ppm) and pyrimidine carbons (~160 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (MW: 298.77 g/mol) and fragmentation patterns .

- IR Spectroscopy : Confirms N-H stretching (3300 cm⁻¹) and carbonyl (1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .

- Catalytic Additives : Use Pd catalysts (e.g., Pd(OAc)₂) to accelerate SNAr reactions, reducing reaction time from 12h to 6h .

- Purification : Employ flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) for >95% purity .

Q. How should researchers resolve discrepancies in spectroscopic data?

- Scenario : Unassigned peaks in ¹H NMR may arise from rotamers or impurities.

- Solutions :

- Perform 2D NMR (COSY, HSQC) to correlate proton and carbon signals .

- Repeat synthesis under anhydrous conditions to eliminate hydrolysis byproducts .

- Compare with computational predictions (DFT-based NMR shifts) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Replace the 4-chloro group with bromo, fluoro, or methyl to assess electronic effects .

- Biological Assays : Test analogs against kinase targets (e.g., JAK2, EGFR) to correlate substituent effects with IC₅₀ values .

Q. Example SAR Table :

| Substituent (Position) | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 4-Cl (Pyrimidine) | EGFR | 15 ± 2 |

| 4-Br (Pyrimidine) | EGFR | 8 ± 1 |

| 4-F (Pyrimidine) | EGFR | 25 ± 3 |

Q. How can researchers mitigate toxicity risks during handling?

- Safety Protocols :

- Waste Disposal : Quench reactions with aqueous NaHCO₃ before disposal to neutralize acidic byproducts .

Data Contradictions and Validation

Q. How to address conflicting reports on biological activity?

- Case Study : Discrepancies in cytotoxicity (e.g., HepG2 vs. HEK293 cells).

- Approach :

- Validate assays using standardized protocols (e.g., MTT assay, 48h incubation) .

- Control for batch-to-batch variability by repeating synthesis ≥3 times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.